1H-1,2,4-Triazole,5-fluoro-(9CI)
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Overview
Description
1H-1,2,4-Triazole,5-fluoro-(9CI) is a fluorinated derivative of 1H-1,2,4-triazole. This compound is characterized by the presence of a fluorine atom at the 5-position of the triazole ring. The molecular formula of 1H-1,2,4-Triazole,5-fluoro-(9CI) is C2H2FN3, and it has a molecular weight of 87.06 g/mol .
Preparation Methods
The synthesis of 1H-1,2,4-Triazole,5-fluoro-(9CI) typically involves the fluorination of 1H-1,2,4-triazole. One common method is the reaction of 1H-1,2,4-triazole with a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane at low temperatures to prevent decomposition .
Industrial production methods may involve the use of more scalable and cost-effective fluorinating agents and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
1H-1,2,4-Triazole,5-fluoro-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are useful in the synthesis of complex molecules.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield alkylated triazole derivatives .
Scientific Research Applications
1H-1,2,4-Triazole,5-fluoro-(9CI) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole,5-fluoro-(9CI) involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to increased binding affinity and specificity . The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1H-1,2,4-Triazole,5-fluoro-(9CI) can be compared with other fluorinated triazole derivatives, such as:
1H-1,2,4-Triazole,3-fluoro-(9CI): Similar structure but with the fluorine atom at the 3-position.
1H-1,2,4-Triazole,4-fluoro-(9CI): Fluorine atom at the 4-position.
1H-1,2,4-Triazole,5-chloro-(9CI): Chlorine atom instead of fluorine at the 5-position.
The uniqueness of 1H-1,2,4-Triazole,5-fluoro-(9CI) lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
120047-62-3 |
---|---|
Molecular Formula |
C2H2FN3 |
Molecular Weight |
0 |
Synonyms |
1H-1,2,4-Triazole,5-fluoro-(9CI) |
Origin of Product |
United States |
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